2-(bromomethyl)-1-isopropyl-1H-imidazole
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Overview
Description
2-(Bromomethyl)-1-isopropyl-1H-imidazole is an organic compound that belongs to the class of imidazoles. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a bromomethyl group and an isopropyl group attached to the imidazole ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(bromomethyl)-1-isopropyl-1H-imidazole typically involves the bromination of 1-isopropyl-1H-imidazole. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment. This method ensures consistent product quality and higher yields. The use of photochemical reactors can also enhance the efficiency of the bromination process .
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-1-isopropyl-1H-imidazole undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Nucleophilic Substitution: Products include azido, thiocyanato, or methoxy derivatives of the imidazole.
Oxidation: Oxidized imidazole derivatives.
Reduction: Methyl-substituted imidazole.
Scientific Research Applications
2-(Bromomethyl)-1-isopropyl-1H-imidazole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to modify biomolecules for studying biological processes.
Medicine: It serves as a building block for the synthesis of pharmaceutical compounds.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(bromomethyl)-1-isopropyl-1H-imidazole involves its reactivity towards nucleophiles. The bromomethyl group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity makes it useful for modifying biomolecules and synthesizing complex organic compounds .
Comparison with Similar Compounds
Similar Compounds
2-Bromomethyl-1,3-dioxolane: Another bromomethyl compound used in organic synthesis.
Ethyl 2-(bromomethyl)acrylate: A bromomethyl compound used in polymer chemistry.
Uniqueness
2-(Bromomethyl)-1-isopropyl-1H-imidazole is unique due to its imidazole ring structure, which imparts specific chemical properties and reactivity. The presence of both bromomethyl and isopropyl groups makes it a versatile intermediate for various synthetic applications.
Properties
Molecular Formula |
C7H11BrN2 |
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Molecular Weight |
203.08 g/mol |
IUPAC Name |
2-(bromomethyl)-1-propan-2-ylimidazole |
InChI |
InChI=1S/C7H11BrN2/c1-6(2)10-4-3-9-7(10)5-8/h3-4,6H,5H2,1-2H3 |
InChI Key |
NBXPLIBYPXBDLD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=CN=C1CBr |
Origin of Product |
United States |
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